molecular formula C19H19ClN2O2 B2862442 2-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 954608-18-5

2-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2862442
CAS RN: 954608-18-5
M. Wt: 342.82
InChI Key: GKWMCVLDHVDLEK-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . It also contains a tetrahydroquinoline structure, which is a type of cyclic amine that is often found in bioactive compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring and the attachment of the benzamide group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a benzamide group, a chloro group, and a tetrahydroquinoline group. The presence of these functional groups can greatly influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzamide group could contribute to its solubility in polar solvents, while the tetrahydroquinoline group could influence its basicity .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include the core structure of the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be developed as an antiviral agent, particularly in the context of emerging viral pathogens.

Anti-inflammatory and Analgesic Activities

Some indole derivatives have demonstrated anti-inflammatory and analgesic activities. They have been compared with established medications such as indomethacin and celecoxib, indicating their potential as new therapeutic agents for the treatment of pain and inflammation .

Antitubercular Activity

Compounds derived from indole have been investigated for their antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis. This highlights the possibility of utilizing “2-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” in the treatment of tuberculosis, which remains a significant global health challenge .

Anticancer Properties

Indole derivatives are known for their diverse biological activities, including anticancer effects. The structural complexity and the ability to interact with various biological targets make these compounds suitable candidates for anticancer drug development .

Antioxidant Effects

The indole nucleus is associated with antioxidant properties, which are crucial in combating oxidative stress-related diseases. By scavenging free radicals, indole derivatives can contribute to the prevention of diseases like atherosclerosis and Alzheimer’s .

Antimicrobial Efficacy

Indole derivatives have also been recognized for their antimicrobial properties. This includes activity against a range of bacteria and fungi, which is essential in the era of increasing antibiotic resistance .

Drug Delivery Systems

The structural similarity of certain phosphorus-containing polymers to natural nucleic acids and their biocompatibility positions them as potential candidates for drug delivery systems. “2-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” could be incorporated into such systems to enhance the delivery and efficacy of therapeutic agents .

Biomineralization

Due to the high bone mineral affinity of some phosphorus-containing polymers, there is potential for the application of our compound in biomineralization processes. This could be particularly relevant in the field of regenerative medicine and bone tissue engineering .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and any potential bioactivity. It could also involve comparing it to other benzamide and tetrahydroquinoline compounds to better understand the effects of these functional groups .

properties

IUPAC Name

2-chloro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-2-11-22-17-9-8-14(12-13(17)7-10-18(22)23)21-19(24)15-5-3-4-6-16(15)20/h3-6,8-9,12H,2,7,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWMCVLDHVDLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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